N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Description
N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. Its unique structure, combining a pyrazole ring with a cyclopentapyrimidine moiety, allows for diverse chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-12-16(10-22(21-12)13-6-3-2-4-7-13)20-17-14-8-5-9-15(14)18-11-19-17/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCZOMTVXUYUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC2=NC=NC3=C2CCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the cyclopentapyrimidine scaffold.
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Preparation of the Pyrazole Ring
Starting Materials: 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Pyrazole: The acid chloride is then reacted with an amine (e.g., aniline) in the presence of a base such as triethylamine (TEA) to form the pyrazole ring.
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Construction of the Cyclopentapyrimidine Scaffold
Starting Materials: The pyrazole derivative is reacted with a suitable cyclopentane derivative.
Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, using catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce nitro groups or carbonyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like NH₃ or R-SH in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anti-cancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes involved in cell proliferation. It targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities, particularly as CDK inhibitors.
Uniqueness
N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine stands out due to its unique combination of the pyrazole and cyclopentapyrimidine rings, which confer distinct chemical reactivity and biological activity. Its specific structure allows for selective inhibition of CDKs, making it a promising candidate for anti-cancer drug development.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
